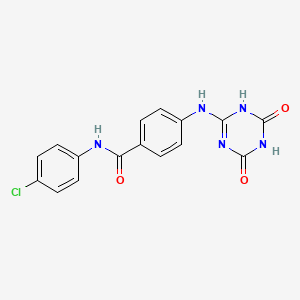
7,9-dihydro-3H-purine-2,6,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through various synthetic routes. One common method involves the oxidation of xanthine by the enzyme xanthine oxidase . Another method includes the suspension of dried chicken manure in water, followed by the addition of calcium hydroxide, and subsequent pH adjustments with nitric acid to precipitate the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical synthesis techniques that ensure high purity and yield. The compound is typically produced in large quantities for use in various applications, including pharmaceuticals and biochemical research .
化学反应分析
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form allantoin in the presence of uricase.
Reduction: Reduction reactions can convert the compound into various derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like uricase and reducing agents for specific transformations . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound include allantoin, various purine derivatives, and substituted oxopurines .
科学研究应用
7,9-dihydro-3H-purine-2,6,8-trione has a wide range of scientific research applications:
Chemistry: It is used as a standard for calibrating analytical instruments and studying purine metabolism.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Uric acid levels are measured to diagnose and monitor conditions like gout and kidney stones.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as a product of purine metabolism. The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . Uric acid acts as a scavenger of free radicals and has been shown to prevent inflammatory cell invasion in certain conditions .
相似化合物的比较
Similar Compounds
1,3-dimethyluric acid:
Allantoin: A product of uric acid oxidation, allantoin has different chemical properties and biological roles.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the end product of purine metabolism in humans and its involvement in various physiological and pathological processes . Its ability to act as a free radical scavenger and its diagnostic significance in medical conditions like gout and kidney stones further highlight its importance .
属性
分子式 |
C5H4N4O3 |
|---|---|
分子量 |
171.09 g/mol |
IUPAC 名称 |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1 |
InChI 键 |
LEHOTFFKMJEONL-VMIGTVKRSA-N |
手性 SMILES |
C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O |
规范 SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)



![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)


![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)

![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

